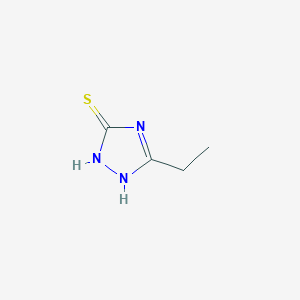

5-ethyl-1H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCNMYZGZIKYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428930 | |

| Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7271-45-6 | |

| Record name | 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7271-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-ethyl-1H-1,2,4-triazole-3-thiol chemical structure and properties

An In-Depth Technical Guide to 5-ethyl-1H-1,2,4-triazole-3-thiol: Structure, Properties, and Synthetic Methodologies

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its unique structural features and diverse biological activities.[1][2] Among its many derivatives, those bearing a thiol group at the 3-position have garnered significant attention due to their versatile reactivity and wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive technical overview of a specific, yet representative member of this class: this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's chemical identity, a deep dive into its synthesis and characterization, and an exploration of its potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but are grounded in chemical principles.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. Its core structure is a 1,2,4-triazole ring, substituted with an ethyl group at the 5-position and a thiol group at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7783984 (from PubChem CID) |

| Molecular Formula | C₄H₇N₃S[5] |

| Molecular Weight | 129.18 g/mol [5] |

| Canonical SMILES | CCC1=NN=C(S)N1 |

| InChI Key | AFBBKYQYNPNMAT-UHFFFAOYSA-N (for parent) |

Thione-Thiol Tautomerism: A Key Structural Feature

A critical aspect of the 1,2,4-triazole-3-thiol core is its existence in a tautomeric equilibrium between the thiol and thione forms. Quantum chemical studies and experimental evidence suggest that the thione form is generally the more stable tautomer in both the gas phase and the solid state.[6] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions.

The tautomerism can be influenced by factors such as solvent polarity and pH. In alkaline conditions, the thiol form can be deprotonated to form a thiolate anion, which is a potent nucleophile.

Caption: Thione-Thiol Tautomerism of the 1,2,4-triazole-3-thiol core.

Predicted Physicochemical Properties

| Property | Value (for 1H-1,2,4-triazole-3-thiol) | Reference |

| Melting Point | 221-224 °C | [7] |

| Solubility in Water | 50 g/L | [7] |

| Appearance | White to off-white crystalline powder |

Synthesis and Mechanistic Insights

The most prevalent and versatile method for the synthesis of 5-substituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[1][3] This approach offers high yields and allows for a wide range of substituents on the triazole ring.

General Synthetic Pathway

The synthesis is a two-step process starting from a carboxylic acid hydrazide.

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of a closely related derivative, 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be adapted for the synthesis of the title compound by using propionyl hydrazide as the starting material.[3]

Step 1: Synthesis of 1-Propionylthiosemicarbazide

-

Reactant Preparation: Dissolve propionyl hydrazide (0.1 mol) in 100 mL of a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: To this solution, add an equimolar amount (0.1 mol) of an appropriate isothiocyanate (e.g., phenyl isothiocyanate for a 4-phenyl substituted product).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The resulting acylthiosemicarbazide intermediate often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Expert Insight: The choice of isothiocyanate determines the substituent at the N4 position of the triazole ring. Using an alkyl isothiocyanate would yield a 4-alkyl derivative. The reaction is typically exothermic, and for more reactive starting materials, cooling might be necessary.

Step 2: Cyclization to this compound

-

Reaction Setup: Suspend the dried 1-propionylthiosemicarbazide (0.05 mol) in an aqueous solution of a base, such as 8% sodium hydroxide (150 mL).[8]

-

Heating: Heat the mixture to reflux for 4-6 hours with continuous stirring. During this time, the suspended solid will dissolve as the cyclization proceeds.

-

Monitoring: Monitor the reaction completion using TLC. The disappearance of the starting material spot indicates the end of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of 5-6. This will precipitate the triazole-thiol product.

-

Purification: Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure this compound.[3]

-

Expert Insight: The use of a base is crucial for the cyclization as it facilitates the deprotonation of the amide and thiol groups, promoting the intramolecular nucleophilic attack that forms the triazole ring. The choice of acid for precipitation should be done carefully to avoid any side reactions.

Mechanism of Cyclization

The base-catalyzed cyclization of an acylthiosemicarbazide is a dehydrative cyclization reaction. The mechanism involves the deprotonation of the terminal nitrogen of the hydrazine moiety, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. The choice of reaction medium (acidic vs. alkaline) is critical as it can direct the cyclization to form either 1,2,4-triazoles or 1,3,4-thiadiazoles.[9]

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Comparative)

| Technique | Expected Features for this compound |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. - A broad singlet in the downfield region (δ 12-14 ppm) for the N-H/S-H proton, characteristic of the thione/thiol tautomerism.[3][10] - A singlet for the C5-H of the triazole ring if unsubstituted.[10] |

| ¹³C NMR | - Signals for the two carbons of the ethyl group. - A signal for the C=S carbon in the thione form, typically in the range of δ 160-180 ppm. - Signals for the two carbons of the triazole ring. |

| FT-IR (cm⁻¹) | - A broad N-H stretching band around 3100-3300 cm⁻¹. - C-H stretching bands for the ethyl group around 2850-2950 cm⁻¹. - A strong C=S stretching band around 1250-1350 cm⁻¹ (indicative of the thione form). - A weak S-H stretching band around 2550-2600 cm⁻¹ may be observed for the thiol tautomer. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 129.18. |

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal properties of this class of compounds.[1][11] The presence of the triazole ring and the thione/thiol group is often associated with the ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways. Some derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial and fungal strains.[12][13][14] For instance, certain fluoroquinolone hybrids incorporating a 4-ethyl-1,2,4-triazole-3-thione moiety have demonstrated excellent activity against a wide range of microorganisms, with MIC values as low as 0.125 µg/mL.[14]

Anticancer and Cytotoxic Potential

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs. Derivatives of 1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines.[4][15] Some compounds have exhibited significant antiproliferative activity, with IC₅₀ values in the micromolar range.[4][15] The mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.

Other Therapeutic Areas

Beyond antimicrobial and anticancer effects, these compounds have been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities.[1][3] This wide range of activities underscores the versatility of the 1,2,4-triazole-3-thiol scaffold as a privileged structure in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[17]

-

Skin Contact: Wash off with soap and plenty of water.[17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

GHS Hazard Statements for related compounds include:

Conclusion

This compound represents a versatile and synthetically accessible molecule with significant potential in various scientific fields, particularly in drug discovery. Its rich chemistry, characterized by thione-thiol tautomerism and multiple reactive sites, allows for the generation of diverse chemical libraries. The foundational knowledge of its synthesis, characterization, and biological context provided in this guide serves as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of the 1,2,4-triazole scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its promise in developing new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H7N3S | CID 7783984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-1,2,4-Triazole-3-thiol 97 3179-31-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. mdpi.com [mdpi.com]

- 11. connectjournals.com [connectjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. watson-int.com [watson-int.com]

- 18. fishersci.com [fishersci.com]

Biological activity of 5-ethyl-1H-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Ethyl-1H-1,2,4-triazole-3-thiol Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with this compound and its derivatives. As a privileged scaffold in medicinal chemistry, the 1,2,4-triazole nucleus is integral to numerous therapeutic agents.[1][2] This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of this specific class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development. While direct literature on 5-ethyl derivatives is emerging, this guide will draw upon established knowledge of closely related 5-alkyl and other 5-substituted-1,2,4-triazole-3-thiol derivatives to provide a robust framework for understanding their potential.

The 1,2,4-Triazole-3-thiol Scaffold: A Versatile Pharmacophore

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. The presence of the thiol (-SH) group at the 3-position and an ethyl group at the 5-position imparts unique physicochemical properties that are crucial for diverse biological interactions. The triazole nucleus is known for its ability to engage in hydrogen bonding, coordination with metal ions in enzymes, and its overall stability, making it a cornerstone in the design of bioactive molecules.[3] Derivatives of 1,2,4-triazole-3-thione, a tautomeric form, exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[2]

Synthesis of this compound Derivatives

The synthesis of this compound serves as the foundational step for creating a library of derivatives. A common and effective method involves the cyclization of thiosemicarbazide precursors.

General Synthetic Pathway

The synthesis typically commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions. For the synthesis of the core this compound, propanoic acid hydrazide would be the starting material, reacting with a suitable thiocarbonyl source, followed by cyclization. A general and adaptable synthetic route is depicted below.[4]

Caption: General synthetic route to this compound derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established procedures for synthesizing similar 1,2,4-triazole-3-thiols.[1]

-

Synthesis of Potassium Dithiocarbazinate: To a stirred solution of potassium hydroxide in absolute ethanol, add the corresponding carboxylic acid hydrazide (e.g., propionyl hydrazide for the 5-ethyl derivative). Add carbon disulfide dropwise while keeping the temperature below 30°C. Stir the mixture for 12-16 hours at room temperature. Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

-

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 2-3 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will evolve. Cool the solution and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties.[2][5] The presence of the azole ring is a key feature in many commercial antifungal drugs like fluconazole and itraconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to fungal cell death. The nitrogen atom (N4) of the triazole ring is believed to bind to the heme iron atom in the active site of the enzyme, while the substituted side chains interact with the surrounding amino acid residues, determining the potency and spectrum of activity.

Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal activity of 5-substituted-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituents at the N4 position and on the thiol group.

-

Substitution at N4-amino group: The formation of Schiff bases by condensing the N4-amino group with various aromatic aldehydes can enhance biological activity. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the potency. For instance, compounds with halogen or hydroxyl substitutions have shown promising activity.[1]

-

S-Alkylation: Alkylation or arylation of the thiol group can lead to derivatives with altered lipophilicity and, consequently, different biological profiles.

Quantitative Data on Antimicrobial Activity

While specific data for 5-ethyl derivatives are limited, the following table summarizes the minimum inhibitory concentration (MIC) values for some representative 5-substituted-1,2,4-triazole-3-thiol derivatives against various microbial strains, providing a basis for expected activity.

| Compound ID | 5-Substituent | N4-Substituent | Test Organism | MIC (µg/mL) | Reference |

| 4c | Pyridin-4-yl | 4-Hydroxybenzylideneamino | S. aureus | 16 | [1] |

| 4c | Pyridin-4-yl | 4-Hydroxybenzylideneamino | B. subtilis | 20 | [1] |

| 4e | Pyridin-4-yl | 4-Bromobenzylideneamino | E. coli | 25 | [1] |

| 4e | Pyridin-4-yl | 4-Bromobenzylideneamino | S. typhi | 31 | [1] |

| 5e | Phenyl | 4-Chlorobenzylideneamino | S. aureus | - | [5] |

| 5c | Phenyl | 4-Fluorobenzylideneamino | M. gypseum | - | [5] |

Note: The original sources should be consulted for detailed experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is also a key component of several anticancer drugs.[6] Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit cytotoxic effects against various cancer cell lines.[7]

Potential Mechanisms of Action

The anticancer activity of triazole derivatives can be attributed to various mechanisms, including:

-

Enzyme Inhibition: Inhibition of kinases, which are often overexpressed in cancer cells, is a common mechanism.[7]

-

Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

Cytotoxicity Data

The following table presents the cytotoxic activity of some 1,2,4-triazole-3-thiol derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone 18 | MDA-MB-231 (Breast) | ~2-17 | [7] |

| Hydrazone 4 | IGR39 (Melanoma) | ~2-17 | [7] |

| 5m | HCT116 (Colon) | 0.04 | [9] |

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[10][11]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Some 1,2,4-triazole derivatives have been shown to inhibit these enzymes.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. While direct and extensive research on this specific class of compounds is needed, the existing literature on related 5-substituted-1,2,4-triazole-3-thiol derivatives provides a strong foundation for future investigations. The synthetic accessibility and the potential for diverse functionalization at the N4 and S positions make this an attractive target for medicinal chemists. Future research should focus on the synthesis of a focused library of 5-ethyl derivatives and their systematic evaluation for antimicrobial, antifungal, anticancer, and anti-inflammatory activities to elucidate their specific structure-activity relationships and mechanisms of action.

References

- 1. connectjournals.com [connectjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic data (NMR, IR, Mass Spec) of 5-ethyl-1H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive guide. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar chemical entities. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that dictate these spectral properties.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and an ethyl group at the 5-position of the triazole ring in this compound creates a molecule with significant potential for further chemical modification and as a pharmacophore in drug design.

Accurate spectroscopic characterization is paramount for any chemical compound intended for research or development. This guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound, based on established data from analogous compounds.

A critical aspect of 1,2,4-triazole-3-thiols is their existence in tautomeric forms: the thione and thiol forms. The equilibrium between these two forms can be influenced by the solvent and the physical state of the compound. Spectroscopic techniques are invaluable for elucidating the predominant tautomeric form under different conditions.[1][2]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for triazole derivatives due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (NH and SH), making them more readily observable.[1][4]

-

Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| SH | ~13.0 - 14.0 | Broad Singlet | 1H | The chemical shift is highly dependent on concentration and temperature. This proton is D₂O exchangeable. The downfield shift is characteristic of thiol protons in this class of compounds.[5] |

| NH | ~13.5 - 14.5 | Broad Singlet | 1H | Also highly variable and D₂O exchangeable. Its observation confirms the presence of the 1H-tautomer.[6] |

| -CH₂- | ~2.7 - 2.9 | Quartet | 2H | Coupled to the methyl protons. |

| -CH₃ | ~1.2 - 1.4 | Triplet | 3H | Coupled to the methylene protons. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (C3) | ~165 - 175 | The thione carbon is typically observed in this downfield region.[1] |

| C-ethyl (C5) | ~150 - 160 | The carbon atom of the triazole ring attached to the ethyl group. |

| -CH₂- | ~20 - 25 | Methylene carbon of the ethyl group. |

| -CH₃ | ~10 - 15 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, S-H, C=N, and C=S bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : The spectrum can be acquired using a KBr pellet or as a thin film from a solution. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Frequency (ν, cm⁻¹) | Intensity | Notes |

| N-H stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the triazole ring. |

| S-H stretch | 2550 - 2650 | Weak | Often weak and can be difficult to observe. Its presence is a key indicator of the thiol tautomer.[2][5] |

| C-H stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching from the ethyl group. |

| C=N stretch | 1600 - 1650 | Medium | Stretching vibration of the carbon-nitrogen double bonds within the triazole ring.[2] |

| C=S stretch | 1200 - 1300 | Strong | Characteristic absorption for the thione group, indicating the predominance of the thione tautomer in the solid state.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Instrumentation : A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) can be utilized.[6][7]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺˙) : For C₄H₇N₃S, the expected molecular weight is approximately 129.04 g/mol . In an EI spectrum, a peak at m/z 129 would correspond to the molecular ion.

-

Protonated Molecule ([M+H]⁺) : In an ESI spectrum, a prominent peak at m/z 130 would be observed.

-

Key Fragmentation Patterns : The fragmentation of 1,2,4-triazole derivatives often involves the loss of small, stable molecules. Potential fragmentation pathways for this compound could include:

-

Loss of the ethyl group (•C₂H₅) leading to a fragment at m/z 100.

-

Loss of the thiol radical (•SH) resulting in a fragment at m/z 96.

-

Cleavage of the triazole ring.

-

Synthesis of this compound

The synthesis of 5-substituted-1,2,4-triazole-3-thiols is well-established and typically involves the cyclization of a thiosemicarbazide derivative.[8][9]

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

-

Formation of 1-Propionylthiosemicarbazide :

-

Dissolve propionyl hydrazide in water.

-

Add an aqueous solution of potassium thiocyanate.

-

Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

-

Cool the reaction mixture to induce crystallization of the intermediate.

-

Filter and wash the solid with cold water.

-

-

Cyclization to this compound :

-

Suspend the 1-propionylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By leveraging data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features, providing a valuable resource for researchers working with this and related compounds. The provided synthetic protocol offers a reliable method for the preparation of this versatile chemical building block. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will facilitate such empirical studies.

References

- 1. ajol.info [ajol.info]

- 2. ijsr.net [ijsr.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 7. This compound | C4H7N3S | CID 7783984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 7271-45-6)

Introduction: The Versatile Heterocycle

5-ethyl-4H-1,2,4-triazole-3-thiol is a five-membered heterocyclic compound belonging to the triazole family. These nitrogen-rich scaffolds are of significant interest in medicinal and materials science due to their unique structural features, which allow for strong and specific interactions with biological receptors and metal surfaces.[1] The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, including well-known antifungal agents like fluconazole and itraconazole, as well as anticancer and antiviral medications.[1] The incorporation of a sulfur atom, existing in a dynamic thiol-thione tautomeric equilibrium, further enhances the molecule's chemical reactivity and biological activity, making it a valuable building block for drug discovery and a potent agent in industrial applications.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-ethyl-4H-1,2,4-triazole-3-thiol, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. Understanding these characteristics is the first step in designing experiments and formulating applications.

Structural Identity and Tautomerism

A critical feature of 5-ethyl-4H-1,2,4-triazole-3-thiol is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is dynamic and the predominant form can be influenced by the solvent, pH, and solid-state packing.[4] This tautomerism is crucial as it dictates the molecule's hydrogen bonding capacity and its ability to act as a nucleophile or a ligand.

Caption: Thione-thiol tautomerism of 5-ethyl-4H-1,2,4-triazole-3-thiol.

Physicochemical Data

Quantitative data for 5-ethyl-4H-1,2,4-triazole-3-thiol and related structures are summarized below. This data is essential for predicting solubility, membrane permeability, and reactivity.

| Property | Value | Source/Comment |

| CAS Number | 7271-45-6 | Confirmed Registry Number |

| Molecular Formula | C₄H₇N₃S | |

| Molecular Weight | 129.18 g/mol | |

| Physical State | Solid | Typically a crystalline powder |

| Melting Point | 170-172 °C | Value for a related bis-triazole derivative, specific data for 7271-45-6 is sparse but expected to be in this range.[5] |

| Solubility | Soluble in DMSO and DMF | General observation for this class of compounds.[6] |

Synthesis and Characterization

The synthesis of 1,2,4-triazole-3-thiols is well-established, typically proceeding through the cyclization of an acylthiosemicarbazide intermediate. This method is robust and allows for diverse substitutions on the triazole ring.

Synthetic Workflow

The most common synthetic route involves two key steps: the formation of a thiosemicarbazide from a corresponding acyl hydrazide, followed by a base-catalyzed intramolecular cyclization. The causality behind this choice is the ready availability of starting materials and the high-yield nature of the cyclization step.

Caption: General synthesis workflow for 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and is representative for the preparation of the title compound.[7][8]

Step 1: Preparation of Potassium 3-propionyl dithiocarbazinate

-

Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) in a flask cooled in an ice bath.

-

Add propionyl hydrazide (0.10 mol) to the chilled solution with continuous stirring.

-

Slowly add carbon disulfide (0.19 mol) dropwise to the mixture.

-

Continue stirring the reaction mixture at ambient temperature for 12 hours.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration, wash thoroughly with anhydrous ether, and dry. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol

-

Reflux a mixture of the potassium dithiocarbazinate salt (from Step 1) and an excess of 99% hydrazine hydrate for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute with cold water.

-

Carefully acidify the solution with concentrated hydrochloric acid or acetic acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield the pure triazole-thiol product.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

-

FT-IR Spectroscopy: The infrared spectrum is a key tool for identifying functional groups and confirming the thiol-thione tautomerism.

-

Thiol (S-H) stretch: A weak absorption band is expected around 2550-2650 cm⁻¹.[9]

-

Thione (C=S) stretch: A strong band appears in the region of 1250-1290 cm⁻¹.

-

N-H stretches: Broad bands are typically observed between 3100-3400 cm⁻¹.[9]

-

C=N stretch: A characteristic absorption for the triazole ring is found around 1605-1630 cm⁻¹.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The spectra are often complicated by the presence of tautomers, leading to multiple signals for certain protons and carbons.[2]

-

¹H NMR (in DMSO-d₆):

-

SH proton: A highly deshielded, broad singlet can appear far downfield, often between 13.0 and 14.0 ppm, which is characteristic of the thiol proton in this heterocyclic system.[6][9]

-

NH protons: Broad signals for the ring and/or amino group N-H protons are also expected, typically in the range of 5.0-14.0 ppm depending on the specific tautomer and substitution.[4][10]

-

Ethyl group (CH₂): A quartet is expected around 2.5-3.0 ppm.

-

Ethyl group (CH₃): A triplet is expected around 1.1-1.3 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

C=S (Thione): The carbon of the thione group is highly deshielded, appearing in the range of 168-182 ppm.

-

C-S (Thiol): The carbon attached to the thiol group (C3 of the triazole ring) would appear further upfield.

-

Triazole Ring Carbons: Other carbons in the triazole ring typically resonate between 145 and 160 ppm.[10]

-

Ethyl Group Carbons: Signals for the ethyl group carbons would be found in the aliphatic region.

-

-

Applications and Biological Significance

The unique chemical architecture of 5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives makes them valuable in diverse scientific fields, from materials science to pharmacology.

Corrosion Inhibition

One of the most significant industrial applications of triazole derivatives is as corrosion inhibitors for metals, particularly for steel in acidic environments.[5] The mechanism of action is based on the adsorption of the triazole molecule onto the metal surface. This forms a protective film that insulates the metal from the corrosive medium.

The key to this function lies in the molecule's electronic structure:

-

Heteroatoms (N, S): The lone pairs of electrons on the nitrogen and sulfur atoms act as coordination sites, forming dative bonds with the vacant d-orbitals of the metal atoms (e.g., iron).

-

π-Electrons: The aromatic triazole ring contributes π-electrons that further strengthen the adsorption onto the metal surface.[11]

This dual interaction (chemisorption and physisorption) creates a stable, dense barrier that effectively inhibits both anodic and cathodic corrosion reactions.

Caption: Mechanism of corrosion inhibition by 5-ethyl-4H-1,2,4-triazole-3-thiol.

Pharmacological and Biological Activities

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][12] While specific studies on the 5-ethyl derivative are limited, the class as a whole has demonstrated significant potential.

-

Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds.[1][13] The triazole-thiol moiety is believed to interfere with essential microbial processes, potentially by chelating metal ions crucial for enzyme function or by disrupting cell membrane integrity.[8][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[13]

-

Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,4-triazole-3-thiol derivatives.[2] Their mechanism can involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the induction of apoptosis. The ability of the thiol group to interact with cysteine residues in proteins is a key aspect of this activity.[2]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promise as anti-inflammatory and analgesic agents, suggesting they may modulate pathways involved in pain and inflammation.[1]

The versatility of the triazole-thiol core allows for extensive chemical modification at the N4 and C5 positions, enabling medicinal chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets.

Conclusion and Future Outlook

5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 7271-45-6) is a compound built upon a highly versatile and biologically significant heterocyclic scaffold. Its straightforward synthesis, unique tautomeric nature, and the reactive thiol group provide a rich platform for further chemical exploration. While its primary documented application lies in the field of corrosion inhibition, the extensive literature on the pharmacological activities of related 1,2,4-triazole-3-thiols strongly suggests untapped potential in drug discovery. Future research should focus on synthesizing and screening libraries of derivatives of this compound to explore its full therapeutic potential against microbial infections, cancer, and inflammatory diseases. The foundational knowledge presented in this guide serves as a critical starting point for researchers aiming to harness the capabilities of this valuable chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ijbr.com.pk [ijbr.com.pk]

- 13. 5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOLE-3-THIOL | 31405-22-8 [chemicalbook.com]

- 14. 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C5H9N3S - BuyersGuideChem [buyersguidechem.com]

Antimicrobial and antifungal activity of triazole-3-thiol compounds

An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of 1,2,4-Triazole-3-thiol Compounds

Foreword for the Modern Researcher

The escalating crisis of antimicrobial resistance necessitates a departure from conventional drug discovery pipelines. We are compelled to explore novel chemical scaffolds that not only exhibit potent microbicidal activity but also possess unique mechanisms of action capable of circumventing existing resistance pathways. Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide focuses specifically on the 1,2,4-triazole-3-thiol (or its tautomeric thione form) derivatives, a subclass that has demonstrated a remarkable breadth of biological activities, including compelling antibacterial and antifungal efficacy.[3][4]

This document is structured not as a rigid review but as a technical guide for the practicing researcher. It moves from the foundational chemistry of these compounds to their biological mechanisms and the practical methodologies required for their evaluation. Our objective is to provide not just the "what" but the "why"—elucidating the causal links between chemical structure, synthetic strategy, and biological function.

The Chemical Foundation: Synthesis of the 1,2,4-Triazole-3-thiol Core

The versatility of the 1,2,4-triazole-3-thiol scaffold stems from its accessible and modular synthesis. The most prevalent and robust strategies begin with thiosemicarbazide or its analogs, which provide the crucial N-N-C=S backbone.

Principle Synthetic Pathways

Two primary routes dominate the literature for constructing the core ring system:

-

From Thiosemicarbazides and Carboxylic Acids: This is a direct and efficient method. It involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration step. The use of a condensing agent like polyphosphate ester (PPE) can facilitate this reaction in a one-pot or two-step sequence, first forming an acylthiosemicarbazide intermediate which then cyclizes under alkaline conditions to yield the triazole-3-thiol.[5][6]

-

From Acid Hydrazides and Isothiocyanates: This pathway involves the reaction of a carboxylic acid hydrazide with an isothiocyanate. This addition reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent cyclization, typically induced by heating in an alkaline medium (e.g., NaOH or KOH), eliminates a molecule of water to form the stable 1,2,4-triazole-3-thiol ring.[7][8] This method is particularly valuable for introducing diverse substituents at the N-4 position of the triazole ring.

A third common approach, particularly for creating Schiff base derivatives, starts with thiocarbohydrazide and a carboxylic acid to form a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can then be readily condensed with various aldehydes.[2][9]

Caption: Common synthetic pathways to the 1,2,4-triazole-3-thiol core.

Mechanism of Action: Disrupting Fungal and Bacterial Viability

The therapeutic efficacy of triazole compounds is rooted in their ability to interfere with essential microbial processes. While the antifungal mechanism is well-elucidated, the antibacterial mode of action appears more varied.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the potent and specific inhibition of a key fungal enzyme: the cytochrome P450-dependent 14α-demethylase.[1][10][11] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1]

The Causality Chain:

-

Binding: The nitrogen atom at position 4 (N4) of the triazole ring binds to the heme iron atom in the active site of the 14α-demethylase enzyme.

-

Enzyme Inhibition: This binding event blocks the enzyme's normal function.

-

Ergosterol Depletion: The blockage halts the conversion of lanosterol, leading to a depletion of ergosterol, the primary sterol component of the fungal cell membrane.[11][12]

-

Toxic Sterol Accumulation: Concurrently, the inhibition causes the accumulation of toxic 14α-methylated precursor sterols (like lanosterol).[11]

-

Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the integrity and fluidity of the fungal cell membrane. This affects the activity of membrane-bound enzymes (e.g., chitin synthase) and ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[1][12]

Caption: Antifungal mechanism: Inhibition of 14α-demethylase in the ergosterol pathway.

Antibacterial Activity: A Multifaceted Approach

Unlike the well-defined antifungal target, the antibacterial mechanism of 1,2,4-triazole-3-thiols is not attributed to a single, universal pathway and can vary depending on the specific derivative. Research suggests that their activity may stem from the inhibition of various bacterial enzymes or processes. Some studies propose that the diverse functionalities that can be attached to the triazole core allow these compounds to interact with multiple targets within the bacterial cell.[13][14] The presence of the thiol/thione group also introduces the potential for metal chelation or interaction with sulfhydryl groups in bacterial enzymes, disrupting their function. Certain derivatives have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[9][13]

Structure-Activity Relationship (SAR): Designing for Potency

The biological activity of 1,2,4-triazole-3-thiol derivatives can be finely tuned by modifying the substituents at the C-5 and N-4 positions of the triazole ring. Understanding these relationships is crucial for the rational design of more potent antimicrobial agents.

| Position | Substituent Type | Effect on Activity | Example Target Organism(s) | Reference |

| C-5 | Phenyl, Substituted Phenyl | The nature of the substituent on the phenyl ring is critical. Halogen substitution (e.g., -Cl, -Br) often enhances activity. | S. aureus, M. gypseum | [9] |

| N-4 | Schiff Base (-N=CH-Ar) | The aromatic aldehyde used to form the Schiff base significantly impacts potency. Electron-withdrawing groups (e.g., -Cl, -Br) on the aldehyde's phenyl ring can increase activity. | S. aureus, M. gypseum | [9] |

| N-4 | Schiff Base (-N=CH-Ar) | An electron-releasing hydroxyl (-OH) group at the para position of the benzylidene moiety showed good activity against both Gram-positive and Gram-negative bacteria. | B. subtilis, S. aureus, S. typhi, E. coli | [2] |

| C-5 | Pyridin-4-yl | Linking a pyridine moiety to the C-5 position is a strategy aimed at enhancing biological activity due to the known pharmacological properties of pyridine scaffolds. | Various bacteria and fungi | [2] |

| General | Thiophene Moiety | Incorporation of a thiophene ring, particularly a brominated thiophene, can lead to high antimicrobial effects. | S. aureus | [15] |

This data underscores a key principle: lipophilicity, electronic effects, and steric factors introduced by different substituents collectively determine the compound's ability to reach and interact with its molecular target.

Experimental Protocols: From Synthesis to Screening

A self-validating research workflow requires robust and reproducible protocols. Below are representative methodologies for the synthesis and antimicrobial evaluation of these compounds, grounded in standard laboratory practices.

Protocol: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on the reaction of an acid hydrazide with an isothiocyanate.[7][8]

Objective: To synthesize a representative 1,2,4-triazole-3-thiol derivative.

Materials:

-

Substituted carboxylic acid hydrazide (1.0 eq)

-

Substituted isothiocyanate (1.1 eq)

-

Ethanol or Isopropanol

-

Aqueous Sodium Hydroxide (2M)

-

Hydrochloric Acid (concentrated)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Intermediate Formation: In a round-bottom flask, dissolve the carboxylic acid hydrazide (1.0 eq) in ethanol. Add the isothiocyanate (1.1 eq) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate 1,4-disubstituted thiosemicarbazide often results in a precipitate.

-

Cyclization: After cooling, add 2M aqueous sodium hydroxide solution to the reaction mixture.

-

Second Reflux: Heat the mixture to reflux again for 4-6 hours. This alkaline condition promotes the cyclodehydration to form the triazole ring.

-

Precipitation: Cool the resulting clear solution to room temperature and then place it in an ice bath. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (pH ~5-6).

-

Isolation: The 1,2,4-triazole-3-thiol product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold distilled water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]

Objective: To determine the MIC of a synthesized triazole-3-thiol compound against selected bacterial and fungal strains.

Materials:

-

Synthesized triazole-3-thiol compound

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[19]

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Standardized microbial inoculum (0.5 McFarland standard, diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterility control (broth only) and growth control (broth + inoculum) wells

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the compound.

-

Add 100 µL of sterile broth to wells 2 through 12.

-

Add 200 µL of the starting compound concentration (prepared from the stock) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL. This step halves the concentration of the drug in each well, which must be accounted for in the final calculation.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).[18][19]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20] This can be assessed visually or by using a plate reader.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. fda.gov [fda.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

A Technical Guide to the Anticancer Properties of 1,2,4-Triazole-3-thiol Derivatives: From Synthesis to Mechanistic Insights

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric features.[1] The incorporation of a thiol or thione group at the 3-position significantly enhances the biological activity profile, leading to a class of compounds with potent and diverse anticancer properties.[2][3] This guide provides an in-depth analysis for researchers and drug development professionals on the synthesis, multifaceted mechanisms of action, structure-activity relationships, and preclinical evaluation of 1,2,4-triazole-3-thiol derivatives. We will explore how these molecules interfere with key oncogenic pathways, including enzyme inhibition, cell cycle regulation, and apoptosis induction, supported by detailed experimental protocols and workflow visualizations.

The Emergence of the 1,2,4-Triazole-3-thiol Scaffold in Oncology

The five-membered 1,2,4-triazole ring is a privileged structure in drug design, largely due to its unique physicochemical properties. It can act as a hydrogen bond donor and acceptor, participate in dipole-dipole and ion-dipole interactions, and its polar nature often improves the pharmacological profile of a drug candidate.[1][3] The presence of this scaffold in FDA-approved anticancer drugs like the aromatase inhibitors Letrozole and Anastrozole validates its clinical significance.[3]

The introduction of a sulfur atom at the 3-position, creating a 1,2,4-triazole-3-thiol or its tautomeric 3-thione form, has been shown to amplify the therapeutic potential.[3][4] This moiety provides additional binding sites (e.g., for metal coordination) and can interact with a broader range of biological targets, including enzymes, receptors, and DNA.[3] Consequently, these derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines, including those of the breast, liver, lung, pancreas, and melanoma.[2][3]

Synthetic Pathways: Constructing the Core Scaffold

A robust and versatile synthetic strategy is paramount for generating a diverse library of derivatives for screening. The most prevalent and effective method for synthesizing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol/thione core involves the intramolecular cyclization of acyl-thiosemicarbazide precursors.

General Synthetic Workflow

The synthesis is typically a two-step process starting from readily available acid hydrazides.

-

Formation of Acyl-thiosemicarbazides: An acid hydrazide is reacted with an appropriate isothiocyanate. This reaction forms the key N-acyl-thiosemicarbazide intermediate.

-

Base-Catalyzed Cyclization: The intermediate undergoes a dehydrative intramolecular cyclization reaction in the presence of a base (commonly aqueous sodium hydroxide) to yield the desired 1,2,4-triazole-3-thione ring.[5]

A more recent approach utilizes polyphosphate ester (PPE) to facilitate the direct reaction of thiosemicarbazides with carboxylic acids, involving an acylation step followed by cyclodehydration.[6]

Caption: General synthesis of 1,2,4-triazole-3-thione derivatives.

Multifaceted Mechanisms of Anticancer Action

1,2,4-triazole-3-thiol derivatives do not rely on a single mechanism but engage multiple cellular pathways to exert their cytotoxic effects. This multi-targeted approach is advantageous in overcoming the notorious drug resistance of many cancers.[2]

Enzyme Inhibition

Many derivatives function as potent inhibitors of enzymes critical to cancer cell survival and proliferation.

-

Kinase Inhibition: Kinases are frequently overexpressed in cancer and represent a major therapeutic target.[2] Certain triazole derivatives have shown significant inhibitory activity against tyrosine kinases like c-Kit and FLT3, as well as VEGFR-2, a key mediator of angiogenesis.[7][8]

-

Aromatase Inhibition: Aromatase is crucial for estrogen synthesis, a key driver in hormone-dependent breast cancers. Some novel bis-triazolopyridopyrimidines have been designed as potent aromatase inhibitors.[7][9]

-

Other Enzymes: Studies have also identified inhibitory activity against α-glucosidase, carbonic anhydrases, and topoisomerases.[9][10]

Disruption of Microtubule Dynamics

The mitotic spindle, composed of tubulin polymers, is a validated target for anticancer drugs. Several 1,2,4-triazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[11] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11] For instance, one potent derivative demonstrated 58.5% inhibition of tubulin-β polymerization in MCF-7 breast cancer cells.[9]

Induction of Apoptosis

A primary outcome of the cellular stress induced by these compounds is the activation of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Active derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[12][13] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability.

-

Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm, which activates a cascade of executioner caspases (e.g., caspase-3 and caspase-7), leading to cellular dismantling.[12][13]

Caption: Intrinsic apoptosis pathway targeted by triazole derivatives.

Cell Cycle Arrest

By interfering with cellular processes like microtubule formation or DNA replication, these compounds can halt the cell cycle at specific checkpoints. Flow cytometry analyses have confirmed that potent derivatives can induce significant S-phase or G2/M-phase arrest, preventing cancer cells from progressing to mitosis.[9][12]

Structure-Activity Relationship (SAR) Insights

Optimizing the anticancer potency of the 1,2,4-triazole-3-thiol scaffold is achieved through systematic modification of its substituents. SAR studies provide a rational basis for designing next-generation compounds with enhanced efficacy and selectivity.[10]

| Position of Substitution | Moiety/Substituent | Impact on Anticancer Activity | Rationale / Example |

| N-4 | Aromatic/Aryl groups (e.g., phenyl, dichlorophenyl) | Crucial for high potency. Often enhances hydrophobic interactions in target binding pockets. | Compound 4b with a 2,4-dichlorophenyl group showed potent activity against MDA-MB-231 cells (IC₅₀ = 9.89 µM).[12] |

| C-5 | Alkyl, aryl, or heterocyclic groups | Modulates activity and selectivity. The size and nature of this group can fine-tune target specificity. | Alkylation with methyl or ethyl groups resulted in moderate cytotoxicity, while more complex moieties can increase potency.[9] |

| Thiol (S-3) | Free thiol (-SH) vs. Alkylated (-S-R) | Can alter mechanism and bioavailability. Alkylation can create prodrugs or new derivatives with distinct target profiles. | S-propargylated derivatives were used as precursors for "click chemistry" to generate novel triazole conjugates.[5] |

| Appended Moieties | Hydrazone, isatin, coumarin | Often significantly increases potency. These groups can introduce additional binding interactions or confer new biological activities. | Hydrazone-bearing derivatives were identified as highly promising agents against melanoma, breast, and pancreatic cancer.[2] |

Preclinical Evaluation: Protocols and Workflows

A standardized pipeline of in vitro and in vivo assays is essential to characterize the anticancer potential of newly synthesized derivatives.

In Vitro Evaluation Workflow

The initial screening process involves a series of cell-based assays to determine cytotoxicity and elucidate the mechanism of action.

Caption: Workflow for the in vitro preclinical evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a 1,2,4-triazole-3-thiol derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Bcl-2 Protein Expression

Objective: To investigate if a test compound modulates the expression of the anti-apoptotic protein Bcl-2.[12]

Methodology:

-

Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., at 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the Bcl-2 signal to the loading control to determine the relative change in expression compared to untreated cells.

In Vivo Evaluation

Promising lead compounds identified from in vitro screening are advanced to animal models to assess their efficacy and safety in a whole-organism context.

-

Toxicity Studies: Acute toxicity studies are performed to determine the safe dosage range of the compound.

-

Tumor Models: The compounds are tested in models like Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) induced tumors in mice. Key parameters measured include tumor volume, tumor weight, and mean survival time of the animals.[12]

Challenges and Future Outlook

Despite the significant promise, the development of 1,2,4-triazole-3-thiol derivatives faces several challenges. Achieving high selectivity for cancer cells over normal cells to minimize side effects remains a primary goal.[2] Poor aqueous solubility can also be a hurdle, requiring formulation strategies or structural modifications.

Future research should focus on:

-

Hybrid Molecules: Designing hybrid compounds that conjugate the triazole-thiol scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity.[2]

-

Targeted Delivery: Developing nanoparticle or antibody-drug conjugate systems to deliver these potent compounds specifically to the tumor site.

-

Combinatorial Therapies: Investigating the efficacy of these derivatives in combination with existing chemotherapeutics to overcome resistance and enhance treatment outcomes.[2]

Conclusion

1,2,4-Triazole-3-thiol derivatives represent a versatile and highly promising class of anticancer agents. Their synthetic accessibility allows for extensive structural diversification, and their ability to modulate multiple key oncogenic pathways—including enzyme activity, microtubule dynamics, and apoptosis—makes them potent candidates for cancer therapy. Through rigorous preclinical evaluation and rational structure-activity relationship studies, the continued exploration of this scaffold is poised to deliver novel and effective therapeutics for combating a wide range of malignancies.

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]